

Application Notes and Protocols: SPR741 in Combination with β -Lactam Antibiotics

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Compound of Interest

Compound Name: SPR741

Cat. No.: B11930326

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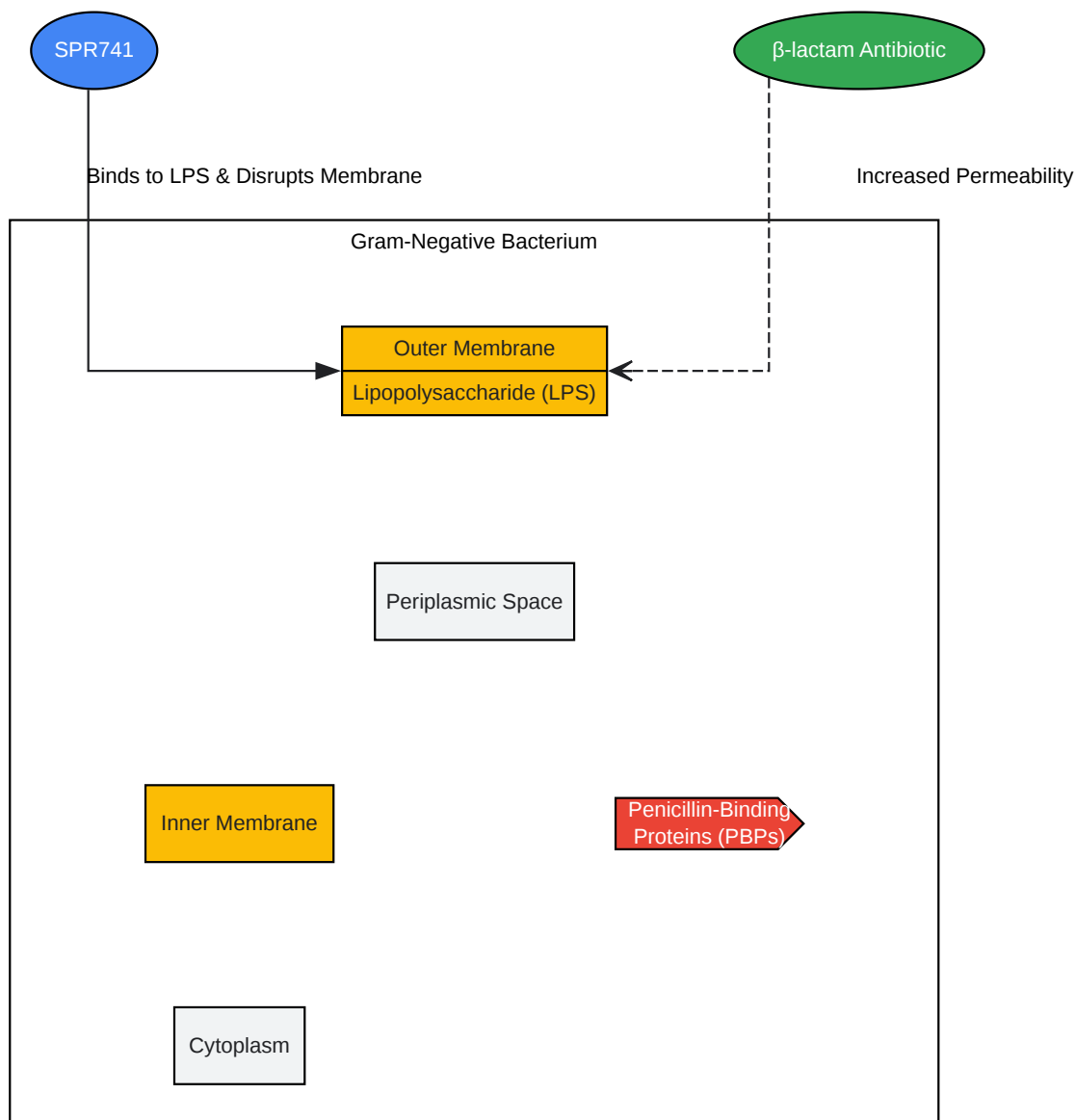
For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR741 is a novel cationic peptide derived from polymyxin B that acts as a potentiator of antibiotics.[1] Unlike traditional antibiotics, **SPR741** has minimal intrinsic antibacterial activity.[2][3][4][5] Instead, it functions by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other co-administered antibiotics.[1][2][3][4][5] This mechanism allows antibiotics that are normally ineffective against Gram-negative organisms to enter the bacterial cell and reach their targets. This document provides detailed application notes and protocols for utilizing **SPR741** in combination with β -lactam antibiotics to combat multidrug-resistant (MDR) Gram-negative infections.

Mechanism of Action

SPR741, a polymyxin B analogue, interacts with the lipopolysaccharide (LPS) of the Gram-negative outer membrane.[2] This interaction leads to a disruption of the membrane's integrity, creating pores and increasing its permeability.[1][2] This allows β -lactam antibiotics, which target penicillin-binding proteins (PBPs) in the periplasmic space, to bypass the outer membrane barrier and accumulate within the bacterium, leading to enhanced bactericidal activity.[3][5] **SPR741** has been chemically optimized to reduce the nephrotoxicity associated with polymyxins while retaining its membrane-permeabilizing capabilities.[2]



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Caption: Mechanism of **SPR741** potentiation of β -lactam antibiotics.

Quantitative Data

The combination of **SPR741** with various β -lactam antibiotics has demonstrated significant potentiation against a range of Gram-negative pathogens. The following tables summarize the in vitro activity of these combinations.

Table 1: In Vitro Activity of β -Lactam Antibiotics with and without **SPR741** (8 mg/L) against ESBL-producing *E. coli* and *K. pneumoniae*[6]

Antibiotic Combination	Organism	Metric	Value (mg/L) - Antibiotic Alone	Value (mg/L) - Antibiotic + SPR741
Mecillinam-SPR741	ESBL-producing <i>E. coli</i>	MIC50	>256	1
MIC90	>256	4		
Temocillin-SPR741	ESBL-producing <i>E. coli</i>	MIC50	8	0.5
MIC90	16	2		
Piperacillin-tazobactam-SPR741	ESBL-producing <i>K. pneumoniae</i>	MIC50	16	4
MIC90	>64	16		

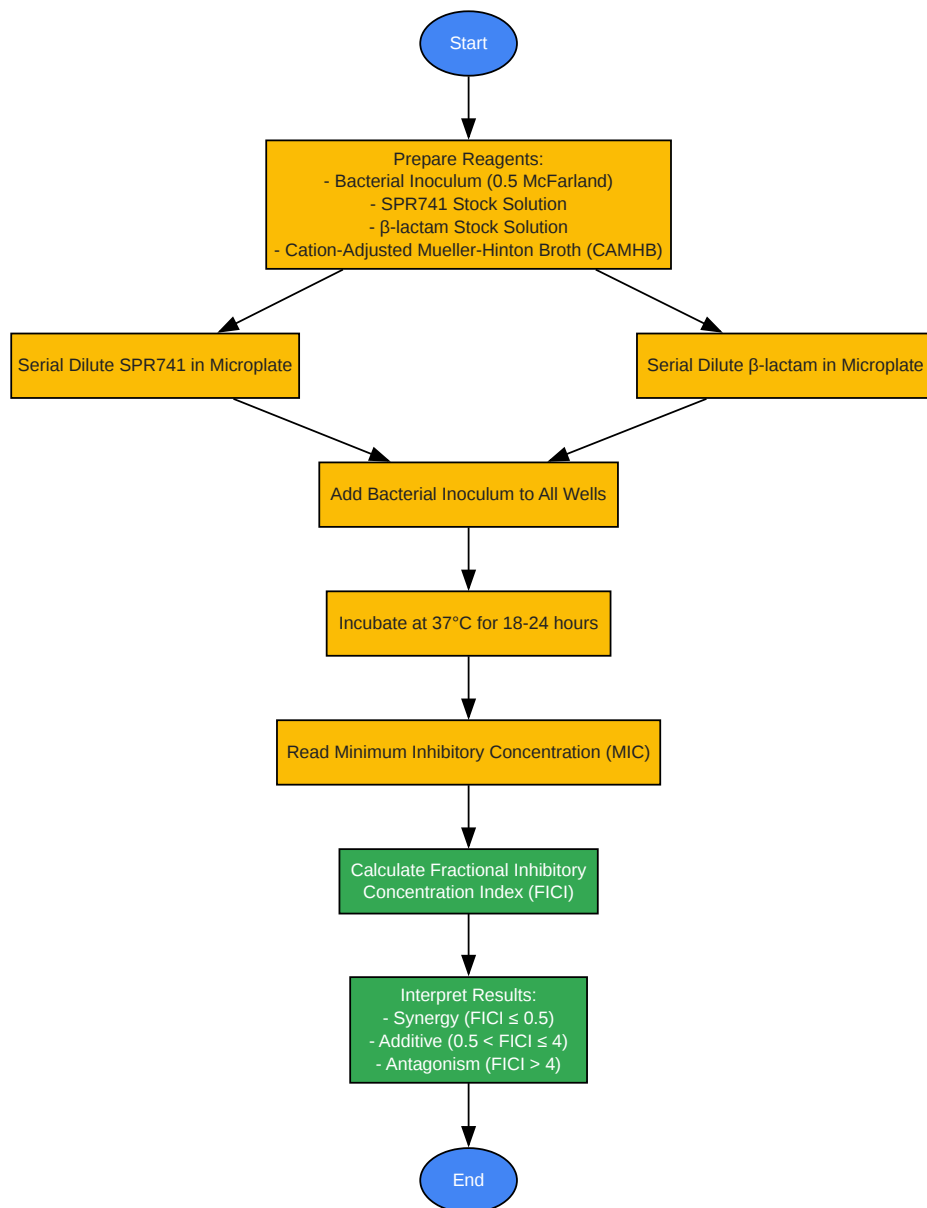
Table 2: In Vitro Activity of Temocillin and Mecillinam with and without **SPR741** (8 mg/L) against Carbapenemase-Producing *E. coli*[6]

Antibiotic Combination	Organism	Metric	Value (mg/L) - Antibiotic Alone	Value (mg/L) - Antibiotic + SPR741
Temocillin-SPR741	KPC-producing E. coli	MIC50	8	0.5
MIC90	16	2		
Mecillinam-SPR741	MBL-producing E. coli	MIC50	128	1
MIC90	>256	4		

Experimental Protocols

Checkerboard Synergy Assay

This protocol is designed to determine the synergistic activity of **SPR741** in combination with a β -lactam antibiotic using a checkerboard microdilution method.[\[7\]](#)



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Caption: Workflow for the checkerboard synergy assay.

Materials:

- **SPR741**

- β -lactam antibiotic of interest
- Gram-negative bacterial strain
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Sterile pipette tips and reservoirs
- Incubator (37°C)
- Microplate reader (optional)

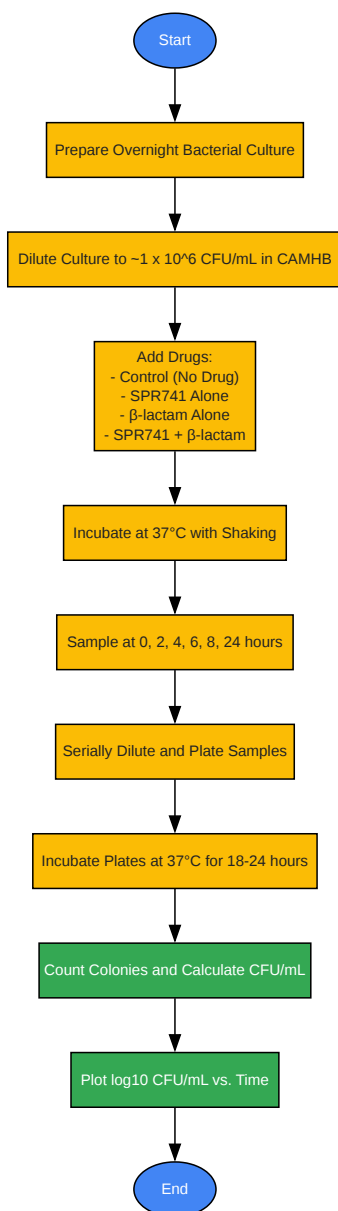
Procedure:

- Prepare Bacterial Inoculum:
 - From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB.
 - Dilute the suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Prepare Drug Dilutions:
 - Prepare stock solutions of **SPR741** and the β -lactam antibiotic in CAMHB at four times the highest desired final concentration.
 - In a 96-well plate, add 50 μ L of CAMHB to all wells except for the first column and first row.
 - Add 100 μ L of the β -lactam stock solution to the first well of each row and perform serial two-fold dilutions across the rows.
 - Add 100 μ L of the **SPR741** stock solution to the first well of each column and perform serial two-fold dilutions down the columns.

- This will create a checkerboard of decreasing concentrations of both agents. A fixed concentration of **SPR741** (e.g., 8 mg/L) can also be used.[\[6\]](#)[\[8\]](#)
- Inoculation:
 - Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
- Incubation:
 - Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
 - Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a microplate reader.
 - Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
$$\text{FICI} = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$$
 - Interpret the results as follows:
 - Synergy: $\text{FICI} \leq 0.5$
 - Additive/Indifference: $0.5 < \text{FICI} \leq 4.0$
 - Antagonism: $\text{FICI} > 4.0$

Time-Kill Assay

This protocol assesses the bactericidal activity of **SPR741** in combination with a β -lactam antibiotic over time.[\[9\]](#)[\[10\]](#)[\[11\]](#)



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